Cas no 1261900-97-3 (3-Cyano-5-(2-hydroxymethylphenyl)phenol)

3-Cyano-5-(2-hydroxymethylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 1261900-97-3
- MFCD18314197
- 3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%
- 3-CYANO-5-(2-HYDROXYMETHYLPHENYL)PHENOL
- DTXSID80684665
- 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
- 3-Cyano-5-(2-hydroxymethylphenyl)phenol
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- MDL: MFCD18314197
- インチ: InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2
- InChIKey: ADRZUUAWDNQSJZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.078978594Da
- どういたいしつりょう: 225.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-Cyano-5-(2-hydroxymethylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320240-5 g |
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |
1261900-97-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320240-5g |
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |
1261900-97-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Cyano-5-(2-hydroxymethylphenyl)phenol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-Cyano-5-(2-hydroxymethylphenyl)phenolに関する追加情報
3-Cyano-5-(2-hydroxymethylphenyl)phenol: A Comprehensive Overview
3-Cyano-5-(2-hydroxymethylphenyl)phenol (CAS No. 1261900-97-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-Cyano-5-(2-hydroxymethylphenyl)phenol.
Chemical Structure and Properties
3-Cyano-5-(2-hydroxymethylphenyl)phenol is a phenolic compound with a molecular formula of C14H11NO2. The molecule consists of a phenyl ring substituted with a cyano group at the 3-position and a 2-hydroxymethylphenyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The hydroxymethyl group, on the other hand, provides a hydrophilic character, enhancing the compound's solubility in polar solvents.
The physical properties of 3-Cyano-5-(2-hydroxymethylphenyl)phenol include its melting point, boiling point, and solubility in various solvents. These properties are crucial for its handling and application in laboratory settings. Recent studies have also explored the spectroscopic properties of this compound, including UV-Vis, IR, and NMR spectra, which provide valuable insights into its molecular structure and behavior.
Synthesis Methods
The synthesis of 3-Cyano-5-(2-hydroxymethylphenyl)phenol has been achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-cyanophenol with 2-hydroxymethylbenzaldehyde in the presence of a suitable catalyst. This approach typically yields high purity products with good yields. Another synthetic route involves the coupling of 3-cyanophenylboronic acid with 2-hydroxymethylbenzaldehyde using palladium-catalyzed cross-coupling reactions.
The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental impact. Recent advancements in green chemistry have led to the development of more sustainable and eco-friendly synthetic protocols for producing 3-Cyano-5-(2-hydroxymethylphenyl)phenol. These methods often utilize environmentally benign solvents and catalysts, reducing waste generation and energy consumption.
Biological Activities
3-Cyano-5-(2-hydroxymethylphenyl)phenol has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its most notable properties is its antioxidant activity. Phenolic compounds are known for their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
In addition to its antioxidant properties, 3-Cyano-5-(2-hydroxymethylphenyl)phenol has shown promising anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This makes it a potential candidate for developing anti-inflammatory drugs for conditions like arthritis and inflammatory bowel disease.
Furthermore, recent research has explored the anticancer potential of 3-Cyano-5-(2-hydroxymethylphenyl)phenol. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the PI3K/Akt pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
Clinical Applications and Future Prospects
The promising biological activities of 3-Cyano-5-(2-hydroxymethylphenyl)phenol have spurred interest in its potential clinical applications. Preclinical studies have provided valuable insights into its safety profile and pharmacokinetic properties. However, further research is needed to translate these findings into clinical practice.
Ongoing clinical trials are evaluating the efficacy and safety of 3-Cyano-5-(2-hydroxymethylphenyl)phenol-based formulations for treating various diseases. These trials aim to assess its therapeutic potential while ensuring patient safety and minimizing side effects. The results from these trials will be crucial for determining the future development and commercialization of this compound.
In conclusion, 3-Cyano-5-(2-hydroxymethylphenyl)phenol (CAS No. 1261900-97-3) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities that make it an attractive candidate for developing novel therapeutic agents. As research continues to advance our understanding of this compound, it holds promise for addressing unmet medical needs and improving patient outcomes.
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